molecular formula C11H18N4O B1483454 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2092548-18-8

1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483454
CAS RN: 2092548-18-8
M. Wt: 222.29 g/mol
InChI Key: MZOOZRXQVWMGBY-UHFFFAOYSA-N
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Description

“1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Microwave-Assisted Direct Amidation

Research by Milosevic et al. (2015) in the "Journal of Heterocyclic Chemistry" explored the microwave-assisted treatment of related compounds, demonstrating the formation of corresponding carboxamides under certain conditions. This technique offers insights into the synthesis of related compounds, potentially including 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide (Milosevic et al., 2015).

Cannabinoid Receptor Antagonists

Lan et al. (1999) in the "Journal of Medicinal Chemistry" discussed the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They studied compounds structurally related to this compound, noting their potential to antagonize the side effects of cannabinoids (Lan et al., 1999).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) in "Chemical & Pharmaceutical Bulletin" identified a compound structurally similar to this compound as a potent glycine transporter 1 inhibitor. This suggests possible applications in modulating neurotransmitter levels (Yamamoto et al., 2016).

Potential PET Imaging Agents

Wang et al. (2018) in "Applied Radiation and Isotopes" synthesized a derivative for potential use in PET imaging of the IRAK4 enzyme, indicating a possible application in neuroinflammation studies (Wang et al., 2018).

Antituberculosis Activity

Jeankumar et al. (2013) in the "European Journal of Medicinal Chemistry" explored thiazole-aminopiperidine hybrid analogues, one of which showed potential as a Mycobacterium tuberculosis GyrB inhibitor (Jeankumar et al., 2013).

Interaction with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) in the "Journal of Medicinal Chemistry" examined the interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into receptor binding and antagonist activity (Shim et al., 2002).

properties

IUPAC Name

2-ethyl-5-piperidin-4-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h7-8,13H,2-6H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOOZRXQVWMGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCNCC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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